![molecular formula C14H11NO4 B14328650 2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one CAS No. 105769-71-9](/img/structure/B14328650.png)
2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one is an organic compound with a unique structure that includes a seven-membered ring with three conjugated double bonds and a ketone group. This compound is a derivative of tropone, which is known for its non-benzenoid aromatic properties .
Preparation Methods
The synthesis of 2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common synthetic route involves the oxidation of cycloheptatriene using selenium dioxide . Another method involves the indirect synthesis from tropinone through a Hofmann elimination followed by bromination . Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as bromine and potassium hydroxide.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and pathways .
Comparison with Similar Compounds
Similar compounds include tropone and tropolone, which share the seven-membered ring structure with conjugated double bonds. 2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one is unique due to the presence of the hydroxy and nitrophenyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
105769-71-9 |
|---|---|
Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
2-[hydroxy-(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C14H11NO4/c16-13-5-3-1-2-4-12(13)14(17)10-6-8-11(9-7-10)15(18)19/h1-9,14,17H |
InChI Key |
HQAWDVIRRDZIJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=O)C=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


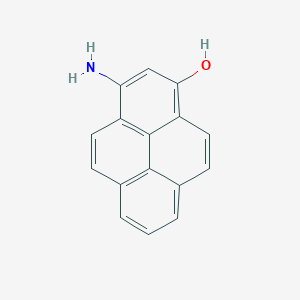
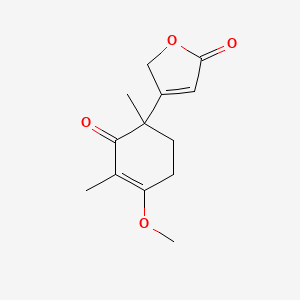
![7,9-Dithiabicyclo[4.3.1]deca-2,4-diene](/img/structure/B14328589.png)
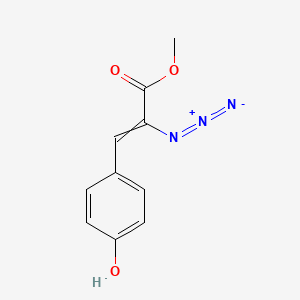
![Formamide, N-[2-(phenylamino)ethyl]-](/img/structure/B14328596.png)

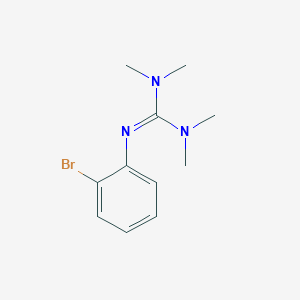
![3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile](/img/structure/B14328605.png)
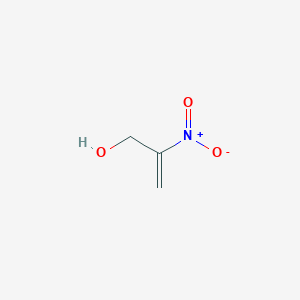
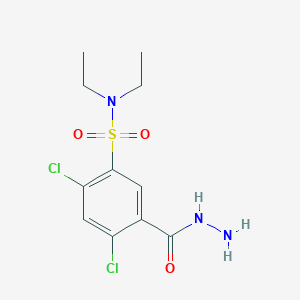
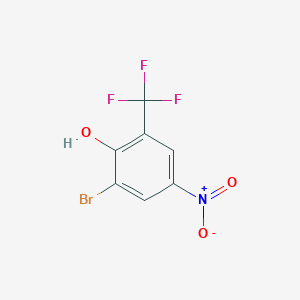
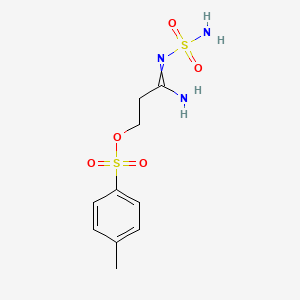
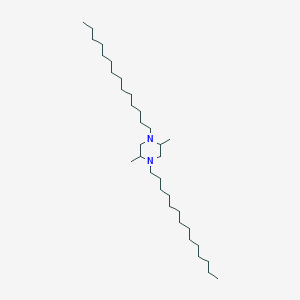
![N-[5-(1,2-dithiolan-3-yl)pentanoyl]alanine](/img/structure/B14328653.png)
